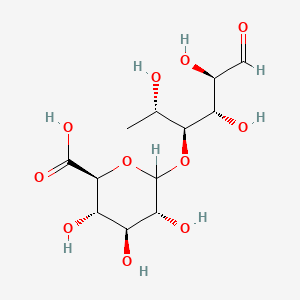

Glucuronosyl(1-4)-rhamnose

Description

Properties

CAS No. |

84366-53-0 |

|---|---|

Molecular Formula |

C12H20O11 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(2S,3S,4S,5R)-2,4,5-trihydroxy-6-oxohexan-3-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H20O11/c1-3(14)9(5(16)4(15)2-13)22-12-8(19)6(17)7(18)10(23-12)11(20)21/h2-10,12,14-19H,1H3,(H,20,21)/t3-,4-,5-,6-,7-,8+,9-,10-,12?/m0/s1 |

InChI Key |

PHURBDDXHHXSRV-KMYZRPHISA-N |

SMILES |

CC(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |

Synonyms |

glucuronosyl(1-4)-rhamnose glucuronyl-rhamnose |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Linkage Position Variations

The 1→4 linkage in glucuronosyl(1-4)-rhamnose distinguishes it from structurally related glycosides:

- Glucosyl(1-3)rhamnoside: Found in Selaginella doederleinii, this compound’s 1→3 linkage results in distinct ¹³C NMR shifts, particularly for the anomeric carbons (C1 of glucose and C3 of rhamnose). Misassignments of such shifts in earlier studies highlight the importance of rigorous NMR analysis for structural validation .

- Xylosyl(1-4)rhamnoside: Isolated from Epimedium species, this 1→4-linked disaccharide lacks the uronic acid group, reducing its polarity compared to this compound. Its biological roles in flavonoid glycosylation differ due to the absence of glucuronic acid’s carboxyl group .

Table 1: Key Structural Differences

Chemical Properties and Detection Methods

- This compound: The presence of glucuronic acid enhances its water solubility and reactivity in acid-base reactions. It can be detected via phenol-sulfuric acid colorimetry (absorbance at 490 nm), a method widely used for sugar quantification .

- Cellobiono-1,5-lactone (CAS: 52762-22-8): A lactone derivative of cellobiose, this compound shares the same molecular formula (C₁₂H₂₀O₁₁) but lacks rhamnose and instead features a glucose-glucose linkage. Its lactone ring confers unique stability and reactivity, making it relevant in biochemical synthesis .

Table 2: Analytical Signatures

Preparation Methods

Bacterial Production via Sphingomonas paucimobilis

Sphingomonas paucimobilis ATCC 31461 is a well-characterized producer of gellan gum, a polysaccharide containing glucuronic acid and rhamnose subunits. During fermentation, this strain utilizes glucose or lactose to synthesize gellan, with intracellular enzymes catalyzing the formation of nucleotide-activated precursors: UDP-glucuronic acid (UDP-GlcA) and dTDP-rhamnose.

Precursor Biosynthesis

Fermentation Optimization

Maximal gellan yields (14 g/L) occur in media with 15–30 g/L glucose, though lactose-based media produce higher-viscosity polymers. Post-fermentation, glucuronosyl(1-4)-rhamnose can be isolated via acid hydrolysis of gellan, followed by chromatographic purification.

Table 1: Gellan Production Parameters

| Carbon Source | Gellan Yield (g/L) | Viscosity (mPa·s) |

|---|---|---|

| Glucose | 14 | 120 |

| Lactose | 9 | 180 |

Enzymatic Synthesis Using Glycosyltransferases

UDP-Glucuronosyltransferases (UGTs)

UGT84F9, a bifunctional enzyme from Medicago truncatula, transfers glucuronic acid from UDP-GlcA to flavonoid acceptors. While its natural substrates are polyphenols, in vitro assays demonstrate its flexibility toward monosaccharides.

Substrate Specificity

UGT84F9 exhibits a Kcat/Km of 2.314 s⁻¹ mM⁻¹ for kaempferol-3-O-rutinoside, suggesting potential activity toward rhamnose if steric constraints are minimized.

Reaction Conditions

-

pH : 7.5

-

Temperature : 30°C

-

Cofactors : 2 mM UDP-GlcA, 5 mM MgCl₂

Chemical Synthesis Approaches

Protecting Group Strategy

Chemical synthesis involves selective protection of hydroxyl groups to ensure regioselective glycosylation.

Glucuronic Acid Activation

-

Donor : Perbenzoylated glucuronic acid trichloroacetimidate.

-

Acceptor : Rhamnose with free C4 hydroxyl.

Coupling Reaction

Table 2: Chemical Synthesis Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Glucuronic Acid Protection | Benzoyl chloride, pyridine | C2, C3, C4 protected |

| Glycosylation | TMSOTf, CH₂Cl₂, −20°C | α-1,4 linkage formed |

| Deprotection | NaOMe/MeOH | Free disaccharide |

Enzymatic Degradation and Isolation

Fusarium oxysporum Lyase (FoRham1)

FoRham1 cleaves α-1,4 linkages between rhamnose and glucuronic acid in gum arabic. Controlled hydrolysis releases terminal this compound units.

Substrate Specificity

FoRham1 shows 100% activity on α-L-rhamnose-(1→4)-D-glucuronic acid (Rha–GlcA) and 42% on gum arabic.

Hydrolysis Conditions

-

pH : 7.0

-

Temperature : 30°C

-

Enzyme Loading : 0.05 mU/mg substrate

Comparative Analysis of Methods

Yield and Scalability

-

Microbial Fermentation : High yield (mg/g polysaccharide) but requires hydrolysis and purification.

-

Enzymatic Synthesis : Moderate yield (∼50%) with high stereoselectivity.

-

Chemical Synthesis : Low yield (45–60%) but offers structural precision.

Cost and Complexity

Microbial methods are cost-effective for bulk production, whereas chemical synthesis is labor-intensive but ideal for isotopic labeling.

Q & A

Q. What are the primary structural features of glucuronosyl(1-4)-rhamnose, and how are they validated experimentally?

this compound is a disaccharide composed of β-D-glucuronic acid linked via a 1→4 glycosidic bond to α-L-rhamnose. Structural validation typically involves:

- Nuclear Magnetic Resonance (NMR) : To confirm linkage positions and anomeric configurations (e.g., α/β forms) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation from co-eluting sugars .

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .

- Chemical derivatization : Methylation analysis or acetylation to identify hydroxyl group involvement in glycosidic bonds .

Q. What methodologies are recommended for detecting and quantifying this compound in biological samples?

- Phenol-Sulfuric Acid Assay : A colorimetric method for total sugar quantification, sensitive to submicrogram amounts. The orange-yellow chromogen formed is stable and measurable at 490 nm .

- Gas Chromatography (GC) : After acid hydrolysis and derivatization (e.g., alditol acetates), monosaccharides like rhamnose and glucuronic acid can be quantified. Molar ratios are calculated using internal standards .

- Enzymatic Assays : Specific hydrolases (e.g., rhamnosidases) can release monomers for targeted quantification .

Q. Which natural sources are rich in this compound, and how is extraction optimized?

- Marine Macroalgae : Ulva fasciata and Enteromorpha prolifera contain sulfated polysaccharides with glucuronosyl-rhamnose motifs. Hot-water extraction (80–100°C, pH 6–7) preserves structural integrity .

- Plant Cell Walls : Rhamnose and glucuronic acid are components of pectin and hemicellulose. Alkaline extraction (e.g., 0.5M NaOH) followed by ethanol precipitation isolates these polysaccharides .

- Bacterial Exopolysaccharides (EPS) : Rhizobia species produce EPS with glucuronosyl-rhamnose units. Centrifugation and dialysis remove proteins and small-molecule contaminants .

Advanced Research Questions

Q. How can near-infrared (NIR) spectroscopy be applied to predict this compound content in biomass?

NIR spectroscopy coupled with multivariate analysis (e.g., Partial Least Squares Regression, PLSR) enables non-destructive quantification. Key steps include:

- Spectral Preprocessing : Baseline correction and normalization to reduce noise .

- Model Training : Using reference data from GC or HPLC to correlate spectral indices (e.g., 1,650–1,750 cm⁻¹ for carboxyl groups) with glucuronic acid and rhamnose content .

- Validation : Cross-validation with independent samples to ensure robustness .

Q. What experimental strategies resolve contradictions in reported bioactivities of this compound complexes?

Discrepancies in anti-inflammatory or immunomodulatory effects may arise from:

- Structural Heterogeneity : Sulfation patterns or branching (e.g., C3 sulfation in rhamnose vs. C2 in xylose) alter bioactivity. Use NMR and MS to characterize batches .

- Purity Assessment : Contaminants (e.g., endotoxins) may confound results. Apply Limulus Amebocyte Lysate (LAL) assays for endotoxin testing .

- Cell-Specific Responses : Test across multiple cell lines (e.g., RAW264.7 macrophages, primary lymphocytes) to identify context-dependent effects .

Q. How can genetic engineering optimize microbial production of this compound?

- Promoter Engineering : Use rhamnose-inducible promoters (e.g., E. coli rhaPBAD) to regulate glycosyltransferase expression .

- Metabolic Pathway Tweaking : Overexpress UDP-glucuronic acid and GDP-rhamnose biosynthesis genes (e.g., ugd, rmlD) in Pichia pastoris .

- Fermentation Optimization : Adjust carbon sources (e.g., glycerol vs. glucose) and induction timing to maximize yield .

Methodological Considerations

Q. How should researchers design experiments to study the role of this compound in plant-microbe interactions?

- Controlled Mutagenesis : Generate bacterial strains lacking glucuronosyl-rhamnose in EPS (e.g., Rhizobium leguminosarum mutants) and compare nodulation efficiency .

- Microscopy and Staining : Use fluorescent lectins (e.g., anti-rhamnose antibodies) to localize the compound in root nodules .

- Transcriptomic Analysis : RNA-seq of host plants (e.g., legumes) to identify genes upregulated during EPS recognition .

Q. What statistical frameworks ensure rigor in analyzing this compound-related data?

- PICO/FINER Criteria : Define Population (e.g., algal species), Intervention (e.g., extraction method), Comparison (e.g., alternative sugars), and Outcome (e.g., yield). Assess Feasibility, Novelty, and Relevance .

- Error Propagation Analysis : Quantify uncertainties from hydrolysis efficiency (e.g., ±5% in GC) and instrument calibration .

- Multivariate ANOVA : For factorial experiments (e.g., pH × temperature effects on extraction yield) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.